molecular formula C18H19FN2O4S B2905070 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine CAS No. 670272-26-1

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine

Cat. No.: B2905070
CAS No.: 670272-26-1
M. Wt: 378.42
InChI Key: ZSFMLAWYGUYCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine is a piperazine derivative featuring two distinct substituents: a benzodioxole-methyl group at the N1 position and a 2-fluorobenzenesulfonyl group at the N4 position. Crystallographic studies reveal that the piperazine ring adopts a chair conformation, with the benzodioxole-methyl group occupying an equatorial position, while the benzodioxole ring exhibits a slightly folded envelope conformation .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-15-3-1-2-4-18(15)26(22,23)21-9-7-20(8-10-21)12-14-5-6-16-17(11-14)25-13-24-16/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFMLAWYGUYCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18FNO4SC_{16}H_{18}FNO_4S, and it features a piperazine ring substituted with a benzodioxole moiety and a fluorobenzenesulfonyl group. The presence of these functional groups suggests possible interactions with various biological targets.

Anticancer Activity

Studies have indicated that compounds containing benzodioxole derivatives exhibit significant anticancer properties. For instance, research on structurally related compounds has shown that modifications in the benzodioxole structure can enhance cytotoxicity against various cancer cell lines. In particular, analogs have demonstrated activity against HeLa cells, with IC50 values indicating substantial potency .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineCC50 (µM)
Compound AHeLa0.019
Compound BA5490.039
Compound CHepG20.080

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, showing promising results against certain bacterial strains. The mechanism of action is hypothesized to involve the inhibition of specific enzymes crucial for bacterial survival, although detailed studies are still required to elucidate the exact pathways involved.

Antiviral Activity

In vitro studies assessing antiviral activity against various viruses (e.g., HSV-1, HCMV) have shown that while some related compounds exhibit antiviral properties, the specific compound has not demonstrated significant activity at non-toxic concentrations . This highlights the need for further investigation into structural modifications that could enhance antiviral efficacy.

The biological activity of this compound is believed to be mediated through its interaction with biological receptors and enzymes. The sulfonyl group may facilitate binding to target proteins, potentially altering their function and signaling pathways.

Case Studies

Recent literature includes several case studies where similar compounds were tested for their biological activities:

  • Study on Fluorinated Analogues : A study synthesized fluorinated analogues of lepidilines and evaluated their anticancer properties. The findings suggested that the introduction of fluorine significantly increased cytotoxicity against HeLa cells compared to non-fluorinated counterparts .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of benzodioxole derivatives, revealing effective inhibition against Gram-positive bacteria, which supports the potential therapeutic application of such compounds in treating infections .

Comparison with Similar Compounds

Piperazine derivatives are pharmacologically versatile scaffolds. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Conformational Comparisons
Compound Name (Structure) Substituents (N1 and N4 Positions) Conformation & Intermolecular Interactions Key Findings
Target Compound N1: Benzodioxole-methyl; N4: 2-fluorobenzenesulfonyl Chair conformation; folded benzodioxole ring Enhanced solubility due to sulfonyl group; potential for π-π stacking
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzo-yl)piperazine (I) N1: Benzodioxole-methyl; N4: 3-fluorobenzo-yl Chair conformation; similar folding Reduced dipole interactions vs. target due to absence of sulfonyl group
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,6-difluorobenzo-yl)piperazine (II) N1: Benzodioxole-methyl; N4: 2,6-difluorobenzo-yl Chair conformation; planar benzo-yl group Higher halogen density increases crystal packing efficiency
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzo-yl)piperazine (III) N1: Benzodioxole-methyl; N4: 2,4-dichlorobenzo-yl Chair conformation; rigid benzo-yl group Chlorine substituents enhance lipophilicity but reduce metabolic stability

Key Observations :

  • Halogen position (2-fluoro vs. 3-fluoro) alters intermolecular interactions: 2-fluoro substitution may enhance steric effects near the sulfonyl group, influencing binding pocket interactions.

Key Observations :

  • Sulfonyl vs. Benzoyl Groups : Sulfonyl derivatives (e.g., target compound) may exhibit improved pharmacokinetics due to lower lipophilicity compared to benzoyl analogs (e.g., compounds) .
  • Benzodioxole vs. Phenyl Groups : The benzodioxole moiety in the target compound could confer metabolic stability over phenyl-substituted analogs (e.g., flunarizine), which undergo rapid CYP-mediated oxidation .
Physicochemical Properties
Property Target Compound 1-(4-Chlorobenzhydryl)piperazine (5a) 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
Molecular Weight ~408 g/mol (estimated) 481 g/mol 357 g/mol
Lipophilicity (LogP) ~2.5 (predicted, sulfonyl group) 4.1 2.8
Melting Point Not reported 145–147°C 74–75°C
Aqueous Solubility Moderate (sulfonyl enhances) Low Moderate

Key Observations :

  • The 2-fluorobenzenesulfonyl group likely reduces logP compared to benzoyl or chlorobenzhydryl derivatives, improving aqueous solubility.
Metabolic Stability
  • Fluorine Substitution: Fluorine at the 2-position on the benzenesulfonyl group may reduce CYP2D6-mediated metabolism compared to non-fluorinated analogs (e.g., cinnarizine) .

Q & A

Q. What are the key synthetic strategies for preparing 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Alkylation of the piperazine core with a benzodioxole-methyl group under basic conditions (e.g., K₂CO₃ in DMF at room temperature for 6–7 hours) .
  • Step 2 : Sulfonylation using 2-fluorobenzenesulfonyl chloride, requiring controlled stoichiometry and anhydrous conditions to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization achieves >90% purity. Yield optimization relies on solvent choice (e.g., DCM for extraction) and catalyst selection (e.g., CuSO₄ for click chemistry modifications) .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxole methylene at δ 4.2–4.5 ppm, fluorobenzenesulfonyl aromatic protons at δ 7.5–8.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 423.12) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for understanding piperazine ring conformation .

Q. What methodologies assess its preliminary biological activity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in MDA-MB-231 cells) .
  • Enzyme inhibition : Fluorescence-based assays for targets like PLpro (IC₅₀ < 0.015 μM in optimized derivatives) .
  • Receptor binding : Radioligand displacement studies (e.g., 5HT₁A receptor affinity using [³H]-8-OH-DPAT) .

Advanced Research Questions

Q. How do structural modifications impact its pharmacological activity?

Key structure-activity relationship (SAR) findings:

  • Piperazine substituents : 4-Methylpiperazine enhances PLpro inhibition (3-fold higher activity vs. 2- or 3-methyl analogs) by stabilizing salt bridges with E167 .
  • Benzodioxole moiety : Methylation at the 5-position improves blood-brain barrier penetration but reduces aqueous solubility .
  • Fluorobenzenesulfonyl group : Fluorine substitution at the ortho position increases metabolic stability (t₁/₂ > 6 hours in liver microsomes) .

Q. What computational tools predict target interactions and optimize activity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to 5HT₁A receptors, highlighting π-π stacking with F112 and hydrogen bonding to D116 .
  • Molecular dynamics (MD) : 100-ns simulations assess conformational stability of the sulfonyl-piperazine group in PLpro’s catalytic pocket .
  • QSAR models : Topological polar surface area (TPSA < 90 Ų) and ClogP (2.5–3.5) predict blood-brain barrier permeability .

Q. How to resolve contradictions in toxicity vs. efficacy data?

  • Case study : Beta-cyclodextran inclusion complexes reduce hepatotoxicity (LD₅₀ > 500 mg/kg) but lower anticancer activity (IC₅₀ ↑ 40%). Mitigation strategies:
    • Orthogonal assays : Compare apoptosis (Annexin V) vs. necrosis (LDH release) to clarify mechanisms .
    • Dose optimization : Balance EC₅₀ and safety margins using pharmacokinetic modeling (e.g., Cmax/CIC₅₀ ratios) .

Methodological Guidelines

  • Synthetic reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the benzodioxole moiety .
  • Analytical validation : Use triple-quadrupole LC-MS/MS for trace impurity profiling (detection limit: 0.1% w/w) .
  • Data interpretation : Apply Hill coefficients to distinguish allosteric vs. competitive inhibition in enzyme assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.